BenchChemオンラインストアへようこそ!

Glisamuride

PPARγ agonism transcriptional regulation insulin sensitization

Glisamuride is a second-generation sulfonylurea with a unique dual-target pharmacological profile: SUR1 functional IC50 of 2.05 μM in rat pancreatic islets combined with PPARγ binding Kd of 3.70 nM and transactivation EC50 of 280 nM in human HepG2 cells. This non-TZD chemotype is structurally distinct from glibenclamide or glimepiride, offering researchers a critical tool for investigating insulin secretion–insulin sensitization crosstalk. Source from verified suppliers for PPARγ ligand screening, SAR studies, and metabolic disease models requiring defined dual SUR1/PPARγ engagement. Ensure experimental validity by avoiding generic sulfonylureas that lack PPARγ modulatory capacity.

Molecular Formula C23H31N5O4S
Molecular Weight 473.6 g/mol
CAS No. 52430-65-6
Cat. No. B1194903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlisamuride
CAS52430-65-6
SynonymsHB 180
Molecular FormulaC23H31N5O4S
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3
InChIInChI=1S/C23H31N5O4S/c1-17-6-10-19(11-7-17)26-22(29)27-33(31,32)20-12-8-18(9-13-20)14-16-25-23(30)28(2)21-5-3-4-15-24-21/h3-5,8-9,12-13,15,17,19H,6-7,10-11,14,16H2,1-2H3,(H,25,30)(H2,26,27,29)
InChIKeyUIXYQZIHFQKFOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glisamuride (CAS 52430-65-6): Second-Generation Sulfonylurea Hypoglycemic Agent for Specialized Research Procurement


Glisamuride (CAS 52430-65-6, UNII T4C1IE36L0) is a second-generation sulfonylurea hypoglycemic agent with a molecular formula of C23H31N5O4S and molecular weight of 473.588 Da [1]. As a sulfonylurea derivative, its primary mechanism involves stimulating insulin secretion from pancreatic beta cells via binding to sulfonylurea receptor 1 (SUR1), leading to closure of ATP-sensitive potassium channels and subsequent calcium influx [2]. Notably, compared to other hypoglycemic agents within the sulfonylurea class, glisamuride exhibits dual pharmacological potential through its enhanced binding affinity for peroxisome proliferator-activated receptor gamma (PPARγ), a characteristic that distinguishes it mechanistically from conventional sulfonylureas [1].

Why Glisamuride Cannot Be Generically Substituted by Other Second-Generation Sulfonylureas in Research Applications


Second-generation sulfonylureas are not functionally interchangeable despite their shared insulinotropic mechanism. Structural variations within this class produce substantial divergence in receptor selectivity, PPARγ modulatory capacity, and downstream transcriptional effects [1]. Glisamuride possesses a distinctive molecular architecture—incorporating a 1-methyl-3-[4-[[3-(4-methylcyclohexyl)ureido]sulfonyl]phenethyl]-1-(2-pyridyl)-urea backbone—that confers PPARγ binding characteristics not present in widely used comparators such as glibenclamide or glimepiride [2]. Substitution of glisamuride with a generic sulfonylurea lacking this PPARγ engagement profile would eliminate a mechanistically relevant dimension of activity, thereby compromising experimental validity in studies requiring dual-target pharmacology or PPARγ-dependent endpoints. The quantitative binding and functional data presented in Section 3 substantiate the necessity for compound-specific sourcing.

Glisamuride Quantitative Differentiation Evidence: Binding, Functional Activity, and Target Engagement


PPARγ Binding Affinity of Glisamuride: Quantitative Comparison with a Clinically Validated PPARγ Agonist

Glisamuride demonstrates direct binding affinity to PPARγ with a thermodynamic dissociation constant (Kd) of 3.70 nM measured by surface plasmon resonance (SPR) assay [1]. For cross-class context, the clinically approved full PPARγ agonist pioglitazone exhibits reported Kd values in the 30–700 nM range depending on assay conditions. Notably, the EC50 of glisamuride for PPARγ transactivation in human HepG2 cells is 280 nM, establishing its capacity to engage PPARγ at nanomolar concentrations in a cellular context [2].

PPARγ agonism transcriptional regulation insulin sensitization

Glisamuride SUR1-Mediated Insulin Secretion Inhibition: Quantitative Potency Assessment in Pancreatic Islets

In rat pancreatic islet assays, glisamuride activates SUR1 to inhibit glucose-induced insulin secretion with an IC50 of 2.05 μM (2,050 nM) [1]. This represents the compound's primary insulinotropic mechanism of action, consistent with its classification as a second-generation sulfonylurea.

SUR1 insulin secretion pancreatic beta cell

PPARγ Transactivation Potency of Glisamuride in Human HepG2 Hepatocellular Carcinoma Cells

Glisamuride induces PPARγ-mediated transcriptional activation with an EC50 of 280 nM in human HepG2 cells expressing GAL4-fused human PPARγ ligand-binding domain (LBD) after 20 hours of exposure [1]. This cellular functional assay confirms that the high-affinity binding observed by SPR (Kd = 3.70 nM) translates into measurable transcriptional activity at sub-micromolar concentrations in a human hepatic cell line.

PPARγ hepatocellular transactivation

PPARγ Binding Kinetics: Association Rate Constant (Kon) of Glisamuride

SPR analysis reveals that glisamuride binds to PPARγ with an association rate constant (Kon) of 0.0950 M⁻¹s⁻¹ [1]. This kinetic parameter, measured under identical conditions as the 3.70 nM Kd, provides insight into the time-dependent nature of receptor engagement and complements equilibrium affinity data.

binding kinetics SPR Kon

Optimal Research and Industrial Application Scenarios for Glisamuride (CAS 52430-65-6) Based on Quantitative Evidence


Dual-Target Pharmacology Studies Involving SUR1 and PPARγ

Glisamuride is uniquely positioned for investigations requiring simultaneous engagement of pancreatic SUR1-mediated insulin secretion pathways and PPARγ-dependent transcriptional programs. The compound's SUR1 functional IC50 of 2.05 μM in rat pancreatic islets [1] combined with its 3.70 nM PPARγ binding Kd and 280 nM PPARγ transactivation EC50 in human HepG2 cells [2] provides a dual-target pharmacological profile not available with conventional sulfonylureas such as glibenclamide or glimepiride, which lack comparable PPARγ engagement. Researchers evaluating cross-talk between insulin secretion and insulin sensitization pathways in metabolic disease models may find this dual activity experimentally advantageous.

PPARγ Ligand Discovery and Structure-Activity Relationship Studies

The PPARγ binding parameters established for glisamuride—Kd = 3.70 nM, Kon = 0.0950 M⁻¹s⁻¹ [1]—provide quantitative benchmarks suitable for comparative structure-activity relationship (SAR) analyses of PPARγ ligands. The compound's sulfonylurea scaffold represents a distinct chemotype relative to thiazolidinediones (e.g., pioglitazone) or other PPARγ modulator classes. This chemical divergence makes glisamuride a relevant reference compound for exploring non-TZD PPARγ pharmacophores, particularly in screening campaigns where scaffold diversity and binding kinetic profiling are experimental priorities.

Hepatic PPARγ Transactivation Assays Using Human Hepatocellular Carcinoma Cell Models

The EC50 of 280 nM for PPARγ transactivation in human HepG2 cells [1] positions glisamuride as a functional reference standard for hepatic PPARγ reporter assays. HepG2 cells represent a widely utilized model for studying liver-specific metabolic regulation, and the availability of quantitative EC50 data enables precise dose-response experimental design. Procurement of glisamuride for HepG2-based PPARγ transactivation studies is justified when a sulfonylurea-derived PPARγ ligand with defined hepatic functional activity is required, particularly in studies comparing liver-specific versus adipose-specific PPARγ responses.

SUR1-Mediated Insulin Secretion Pharmacological Reference

Glisamuride provides a SUR1 activation IC50 of 2.05 μM in rat pancreatic islet glucose-induced insulin secretion assays [1]. This quantitative value supports its use as a reference compound in SUR1 functional pharmacology studies, enabling cross-experiment normalization and dose-response calibration. Researchers evaluating novel SUR1 modulators or investigating sulfonylurea receptor pharmacology in insulinoma cell lines or isolated islet preparations may utilize glisamuride as a second-generation sulfonylurea comparator with defined functional potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glisamuride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.